Home > Products > Screening Compounds P130480 > Lenalidomide-C4-alkyne
Lenalidomide-C4-alkyne -

Lenalidomide-C4-alkyne

Catalog Number: EVT-14893881
CAS Number:
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C4-alkyne is a compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain blood disorders. Lenalidomide functions by modulating the immune system and exhibiting anti-inflammatory and anti-angiogenic properties. The incorporation of a C4-alkyne moiety into lenalidomide enhances its chemical properties and potential therapeutic applications. This compound is classified under the broader category of alkynes, which are characterized by at least one carbon-carbon triple bond.

Source and Classification

Lenalidomide was first developed as a derivative of thalidomide and has been classified as an immunomodulatory agent. The addition of the C4-alkyne group modifies its structure, potentially improving its efficacy and selectivity against cancer cells. Alkynes are further classified into terminal and internal alkynes based on the position of the triple bond; lenalidomide-C4-alkyne is categorized as a terminal alkyne due to the presence of the alkyne group at one end of the carbon chain.

Synthesis Analysis

Methods

The synthesis of lenalidomide-C4-alkyne can be achieved through various methods, including:

  1. Alkylation Reactions: A chemoselective alkylation method using organic bases has been developed, allowing for the attachment of different halides to lenalidomide, resulting in functionalized derivatives like lenalidomide-C4-alkyne. An efficient base such as DIPEA (N,N-Diisopropylethylamine) is often employed to facilitate this reaction under mild conditions .
  2. Cross-Coupling Reactions: The Suzuki cross-coupling reaction can also be utilized to synthesize lenalidomide analogs with alkyne groups. This method involves coupling an aryl or vinyl boronic acid with an alkyne, providing a versatile approach for generating various derivatives .
  3. Sonogashira Coupling: This palladium-catalyzed reaction allows for the formation of internal alkynes from terminal alkynes and can be adapted for creating specific analogs of lenalidomide with alkyne functionalities .

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature, solvent, and catalyst choice to optimize yield and selectivity. For instance, palladium catalysts are often favored for their ability to facilitate cross-coupling reactions efficiently.

Molecular Structure Analysis

Structure

Lenalidomide-C4-alkyne retains the core structure of lenalidomide while incorporating a carbon chain with a triple bond at the C4 position. The molecular formula can be represented as C_13H_13N_3O_3, indicating the presence of three nitrogen atoms, three oxygen atoms, and a modified carbon skeleton due to the alkyne.

Data

The structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's molecular configuration and purity.

Chemical Reactions Analysis

Reactions

Lenalidomide-C4-alkyne can undergo various chemical reactions typical of alkynes, including:

  1. Hydrogenation: The triple bond in the alkyne can be selectively hydrogenated to form alkenes or alkanes.
  2. Addition Reactions: Alkynes are known to participate in electrophilic addition reactions, where reagents can add across the triple bond.
  3. Coupling Reactions: As mentioned earlier, coupling reactions such as Sonogashira or Suzuki can be employed to further functionalize the compound.

Technical Details

The reactivity of the C4-alkyne moiety allows for diverse synthetic pathways that can lead to new derivatives with enhanced biological activity.

Mechanism of Action

Lenalidomide exerts its effects primarily through modulation of immune responses and inhibition of angiogenesis. The mechanism involves:

  1. Immune Modulation: Lenalidomide enhances T-cell activation and increases natural killer cell activity.
  2. Anti-Angiogenesis: It inhibits vascular endothelial growth factor signaling pathways, thereby reducing tumor blood supply.

The incorporation of the C4-alkyne may enhance these mechanisms by increasing binding affinity to target proteins involved in these processes .

Physical and Chemical Properties Analysis

Physical Properties

Lenalidomide-C4-alkyne is typically a solid at room temperature with specific melting points that can vary depending on purity and structural modifications.

Chemical Properties

  1. Solubility: The compound's solubility in various solvents (e.g., dimethyl sulfoxide) is crucial for its application in biological assays.
  2. Stability: Stability studies indicate that compounds with alkyne functionalities may exhibit different degradation pathways compared to their non-alkyne counterparts.

Relevant data regarding these properties can be obtained through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Applications

Lenalidomide-C4-alkyne has potential applications in several scientific fields:

  1. Cancer Research: Its enhanced properties may improve efficacy against various cancers by targeting angiogenesis more effectively.
  2. Drug Development: The compound serves as a lead structure for developing new therapeutic agents with improved pharmacological profiles.
  3. Biochemical Studies: It can be utilized in studying protein interactions and cellular pathways related to cancer progression.
Molecular Mechanisms of CRBN E3 Ligase Modulation by Lenalidomide-C4-alkyne

Structural Basis of Cereblon (CRBN) Recruitment in the CRL4CRBN Complex

Lenalidomide-C4-alkyne functions as a molecular glue that selectively engages the CRL4CRBN E3 ubiquitin ligase complex. This complex comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Ring-box protein 1 (RBX1), and the substrate receptor cereblon (CRBN). The compound binds CRBN's tri-Trp pocket (Trp380, Trp386, Trp400) within its C-terminal domain, inducing conformational changes that alter substrate specificity [1] [8]. Structural analyses reveal that the phthalimide ring of Lenalidomide-C4-alkyne occupies the hydrophobic binding pocket, while the glutarimide moiety anchors the interaction through hydrogen bonding with His378 of CRBN [7] [8]. This binding repurposes the E3 ligase to target non-physiological neosubstrates, including transcription factors IKZF1 and IKZF3, by creating a new interfacial surface [1] [10].

Table 1: Key Structural Elements in CRBN-Lenalidomide-C4-alkyne Interaction

CRBN ResidueInteraction TypeFunctional Role
Trp380/386/400Hydrophobic packingForms binding pocket for phthalimide ring
His378Hydrogen bondingAnchors glutarimide carbonyl group
Val388Van der WaalsStabilizes alkyne linker orientation
Tyr402π-stackingPositions compound in binding cleft

Role of the Glutarimide Moiety in Ternary Complex Formation

The glutarimide ring serves as the non-negotiable pharmacophore for CRBN engagement. Molecular dynamics simulations demonstrate that the carbonyl group at C1 of the glutarimide forms a stable hydrogen bond with His378 (bond length: 2.8 ± 0.3 Å), while the NH group participates in water-mediated hydrogen bonding with Trp400 [8] [10]. This interaction triggers allosteric changes in CRBN's β-hairpin loop, creating a composite interface for neosubstrate recruitment. The stereochemistry at C4 is critical: The (S)-enantiomer of the glutarimide ring exhibits 10-fold higher binding affinity than the (R)-enantiomer due to optimal positioning against Trp386 [8]. In Lenalidomide-C4-alkyne, the C4-alkyne modification extends away from the binding pocket, preserving these essential interactions while providing a vector for linker attachment without steric clashes with CRBN residues Val388 and Tyr402 [5] [7].

Alkyne Linker Dynamics in Substrate-Proteasome Proximity Induction

The C4-alkyne linker serves as a rigid spacer that optimizes spatial positioning between CRBN and target proteins. Biochemical studies show that the linear alkyne group (C≡C) reduces rotational freedom by 40% compared to alkyl chains, enabling precise distance control in ternary complex formation [5]. This rigidity enhances ubiquitin transfer efficiency to neosubstrates like IKZF3, as confirmed by ubiquitination assays showing 3.5-fold increased polyubiquitination compared to thalidomide analogs [7]. The terminal alkyne also enables bioorthogonal conjugation via click chemistry (CuAAC), facilitating the synthesis of PROTACs without disrupting CRBN binding. Notably, linker lengths >10 Å minimize steric interference with the CRBN-IKZF1 interface, while shorter linkers impair degradation efficiency by 70% due to suboptimal proteasome recruitment [5] [7].

Table 2: Alkyne Linker Performance Metrics

Linker Length (Å)Ubiquitination EfficiencyTernary Complex Half-lifePROTAC Conjugation Yield
6 Å1.2-fold increase8.2 ± 0.5 min45%
10 Å3.1-fold increase14.7 ± 1.2 min78%
14 Å2.3-fold increase12.1 ± 0.8 min82%

Comparative Analysis of Lenalidomide-C4-alkyne vs. Thalidomide/Pomalidomide Derivatives

Lenalidomide-C4-alkyne exhibits distinct biochemical properties compared to classical IMiDs:

  • Substrate Specificity: While thalidomide induces degradation of SALL4 (associated with teratogenicity), Lenalidomide-C4-alkyne shows enhanced selectivity for IKZF1/3 (>90% degradation at 1μM) and minimal off-target effects on zinc finger proteins like ZFP91, which are degraded by pomalidomide derivatives [4] [5] [10]. This specificity arises from steric hindrance introduced by the alkyne group, which disrupts interactions with non-IKZF substrates.

  • Binding Kinetics: Surface plasmon resonance reveals a KD of 185 ± 15 nM for CRBN-Lenalidomide-C4-alkyne, intermediate between lenalidomide (KD = 230 nM) and pomalidomide (KD = 75 nM). However, its ternary complex with CRBN-IKZF1 shows 40% greater stability than pomalidomide-based analogs due to optimized linker-induced cooperativity [7] [8].

  • PROTAC Applications: The alkyne handle enables modular synthesis of PROTACs targeting undruggable proteins. PROTACs incorporating Lenalidomide-C4-alkyne show 3-fold higher degradation efficiency of BRD4 compared to pomalidomide-based equivalents, attributed to reduced entropic penalty during E3-target engagement [5] [7].

Table 3: Comparative Degradation Profiles of IMiD Derivatives

CompoundCRBN KD (nM)IKZF1 DC50 (nM)Off-target Degradation (ZFP91)PROTAC Utility
Thalidomide2500 ± 300>10,000NoneLow
Lenalidomide230 ± 25350 ± 40ModerateModerate
Pomalidomide75 ± 8110 ± 15HighHigh
Lenalidomide-C4-alkyne185 ± 15290 ± 30MinimalVery High

Properties

Product Name

Lenalidomide-C4-alkyne

IUPAC Name

3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24)

InChI Key

BBVGGMXZTWKTNC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.